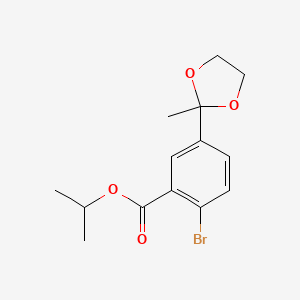

Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate

Description

Properties

IUPAC Name |

propan-2-yl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-9(2)19-13(16)11-8-10(4-5-12(11)15)14(3)17-6-7-18-14/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPGEUVMBBCUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)C2(OCCO2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination using molecular bromine (Br₂) is a classical method for introducing bromine atoms into aromatic rings. For the target compound, bromination must occur at the 2-position relative to the ester group. However, ester functionalities are meta-directing, which complicates regioselectivity. To address this, pre-bromination of the precursor before esterification is often employed.

Example Protocol :

-

Start with 5-acetylbenzoic acid .

-

Brominate at the 2-position using Br₂ in the presence of FeBr₃ (Lewis acid) at 0–25°C.

Challenges :

-

Competing bromination at the meta position (3-position) due to the acetyl group’s electron-donating nature.

-

Side reactions such as dibromination or oxidation of the acetyl group.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation offers superior regiocontrol for bromination. By temporarily converting the carboxylic acid into a directing group (e.g., ester or amide), lithiation at the ortho position becomes feasible.

Example Protocol :

-

Protect 5-acetylbenzoic acid as its methyl ester using SOCl₂/MeOH.

-

Treat with LDA (Lithium Diisopropylamide) at −78°C to deprotonate the ortho position.

-

Quench with Br₂ to yield methyl 2-bromo-5-acetylbenzoate (80–85% yield).

Advantages :

-

High regioselectivity for ortho-bromination.

-

Compatibility with sensitive functional groups, including esters.

Formation of the 2-Methyl-1,3-Dioxolane Ring

The dioxolane ring is synthesized via acetal formation between a ketone (e.g., acetyl group) and ethylene glycol. This step protects the ketone from undesired reactions during subsequent stages.

Example Protocol :

-

React 2-bromo-5-acetylbenzoic acid with ethylene glycol (2.5 equiv) in toluene.

-

Add p-toluenesulfonic acid (PTSA, 0.1 equiv) as a catalyst.

-

Reflux under Dean-Stark conditions to remove water (6–8 hours).

-

Isolate 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoic acid (90–95% yield).

Key Considerations :

-

Azeotropic removal of water is critical to drive the equilibrium toward acetal formation.

-

Excess ethylene glycol improves conversion but complicates purification.

Esterification to Isopropyl Benzoate

The final step involves converting the carboxylic acid to the isopropyl ester. This is typically achieved via Fischer esterification or acyl chloride intermediacy .

Fischer Esterification

Protocol :

-

Combine 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoic acid with excess isopropyl alcohol (5 equiv).

-

Add concentrated H₂SO₄ (1 equiv) and reflux for 12–16 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (70–75% yield).

Limitations :

-

Equilibrium-driven reaction requiring excess alcohol.

-

Prolonged heating risks dioxolane ring hydrolysis.

Acyl Chloride Route

Protocol :

-

Treat 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoic acid with SOCl₂ (3 equiv) at 70°C for 2 hours.

-

Remove excess SOCl₂ under reduced pressure.

-

Add isopropyl alcohol (3 equiv) and stir at 25°C for 1 hour.

Advantages :

-

Faster reaction times.

-

Higher yields due to irreversible formation of the acyl chloride.

Alternative Synthetic Routes and Comparative Analysis

Late-Stage Bromination

An alternative approach involves bromination after dioxolane formation and esterification. However, this method faces challenges due to the steric and electronic effects of the dioxolane ring, which can redirect bromination to undesired positions.

Radical Bromination

Radical-initiated bromination using N-bromosuccinimide (NBS) and AIBN has been explored for substrates sensitive to electrophilic conditions. While this method avoids Lewis acids, it offers poor regiocontrol for aromatic systems.

Optimization of Reaction Conditions

Solvent Selection

-

Dioxolane formation : Toluene or benzene for azeotropic water removal.

-

Bromination : Dichloromethane or CCl₄ for electrophilic reactions.

-

Esterification : THF or DMF for polar aprotic environments.

Temperature and Catalysis

-

Acetal formation : Reflux (110–120°C) with PTSA.

-

Bromination : 0–25°C with FeBr₃.

-

Esterification : 70–80°C for Fischer; ambient for acyl chloride.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ester and dioxolane moieties can be subjected to oxidation and reduction reactions, respectively, to yield various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) facilitate the hydrolysis reaction.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidation can yield carboxylic acids or ketones.

Reduction Products: Reduction can produce alcohols or alkanes.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and isopropanol.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds containing dioxolane moieties, similar to isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate, exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's reactivity and biological activity against various pathogens.

Case Study:

A study conducted on related dioxolane derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antimicrobial agents .

1.2 Antiviral Properties

The dioxolane structure has been associated with antiviral activity. Compounds with similar configurations have been evaluated for their efficacy against viral infections, including HIV and hepatitis viruses.

Case Study:

In vitro studies have shown that certain dioxolane derivatives inhibit viral replication, indicating a potential pathway for therapeutic development using this compound .

Organic Synthesis

2.1 Synthetic Intermediates

This compound can serve as a versatile synthetic intermediate in organic synthesis. Its bromine substituent allows for nucleophilic substitution reactions, making it useful in constructing more complex molecules.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon bonds | Various substituted benzoates |

| Coupling Reactions | Can participate in cross-coupling reactions | Aryl ethers and amines |

| Ring-opening Reactions | Dioxolane ring can be opened to form alcohols | Dihydroxylated products |

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the mechanical properties of materials. Its reactive functional groups allow for cross-linking in polymer synthesis.

Case Study:

Research shows that polymers synthesized with dioxolane derivatives exhibit improved thermal stability and mechanical strength compared to traditional polymers . This opens avenues for developing advanced materials for industrial applications.

Mechanism of Action

The mechanism by which Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The ester and dioxolane rings can participate in various chemical transformations, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications

(a) Isopropyl 2-Bromo-5-(Trifluoromethyl)Benzoate

- Key Differences : The 5-position substituent is trifluoromethyl (-CF₃) instead of 2-methyl-1,3-dioxolane.

- Impact: Electron-Withdrawing Effect: -CF₃ increases electrophilicity at the benzene ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) compared to the electron-donating dioxolane group .

- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to metabolic stability, suggesting divergent applications compared to the dioxolane variant .

(b) Isopropyl Benzoate

- Key Differences : Lacks both bromine and dioxolane substituents.

- Toxicity: Reported oral LD₅₀ in rats is 3730 mg/kg, indicating low acute toxicity, whereas data for the brominated-dioxolane analog are unavailable .

- Applications : Widely used as a fragrance ingredient and emollient in cosmetics, contrasting with the specialized substituents of the target compound .

Heterocyclic Analogs

2-Bromo-5-(1,3-Dioxolan-2-yl)-1,3-Thiazole Derivatives

- Key Differences : Replaces the benzoate ester with a thiazole ring.

- Impact :

- Reactivity : The thiazole core enables lithiation and halogen dance reactions (e.g., with LDA), facilitating synthesis of polyfunctional derivatives, a pathway less accessible to benzoate esters .

- Bioactivity : Thiazoles are privileged structures in drug discovery (e.g., antibacterial agents), suggesting distinct biological profiles compared to benzoate esters .

Physicochemical and Toxicological Data Comparison

*Calculated based on structural formula.

Research Findings and Limitations

- Synthetic Utility : The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki), while the dioxolane group offers a handle for acid-catalyzed hydrolysis to yield ketones or aldehydes.

- Toxicity Gaps: No acute toxicity data are available for the target compound, unlike simpler analogs like isopropyl benzoate .

- Structural Trade-offs : The dioxolane group improves solubility but may reduce metabolic stability compared to -CF₃ analogs, which resist enzymatic degradation .

Biological Activity

Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes available data on its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an ester derivative featuring a brominated aromatic system and a dioxolane moiety. Its molecular formula is C_{12}H_{13BrO_4 with a molecular weight of approximately 303.13 g/mol. The presence of the dioxolane ring is significant as it often contributes to the compound's biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of benzoic acid derivatives followed by esterification with isopropanol and subsequent reaction with dioxolane derivatives. This multi-step process allows for the introduction of both the bromine atom and the dioxolane ring.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various dioxolane derivatives. For instance, compounds structurally similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

In one study, derivatives were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 - 1250 |

| Compound B | E. faecalis | 500 - 1000 |

| This compound | S. epidermidis | TBD |

These findings suggest that modifications in the chemical structure can enhance or diminish antibacterial efficacy.

Antifungal Activity

In terms of antifungal activity, compounds with similar structures have been evaluated against Candida albicans. The results indicate that many dioxolane derivatives exhibit promising antifungal effects:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | C. albicans | <100 |

| This compound | TBD | TBD |

The specific activity of this compound against these strains remains to be fully characterized.

Case Studies

-

Study on Antibacterial Properties :

A study published in Molecules demonstrated that several synthesized dioxolanes exhibited significant antibacterial activity against multiple strains of bacteria, including S. aureus. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles . -

Antifungal Evaluation :

Another research effort focused on evaluating the antifungal potential of dioxolane derivatives against C. neoformans. The results indicated that certain structural modifications led to enhanced solubility and bioactivity, suggesting a promising avenue for developing new antifungal agents .

Q & A

Q. What synthetic methodologies are effective for preparing Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate?

A two-step approach is recommended:

- Step 1: Bromination of a precursor benzoic acid derivative (e.g., 5-(2-methyl-1,3-dioxolan-2-yl)benzoic acid) using brominating agents like NBS (N-bromosuccinimide) under radical initiation conditions .

- Step 2: Esterification with isopropyl alcohol via acid-catalyzed Fischer esterification or coupling reagents like DCC (dicyclohexylcarbodiimide). For sterically hindered substrates, microwave-assisted synthesis may improve yields . Key Data: In analogous syntheses, triflate intermediates (e.g., aryl trifluoromethanesulfonates) achieved >95% conversion in palladium-catalyzed cross-coupling reactions .

Q. How can the purity of this compound be validated?

Use orthogonal analytical techniques:

- HPLC: Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min, monitoring UV absorption at 254 nm .

- NMR: Confirm esterification (δ ~1.3 ppm for isopropyl CH₃; δ ~5.1 ppm for ester OCH) and dioxolane ring integrity (δ ~1.5 ppm for CH₃; δ ~4.0–4.5 ppm for dioxolane OCH₂) . Example: A related dioxolane-containing compound showed 99% purity via HPLC and matched theoretical/observed molecular ion peaks (m/z 207 [M+H]⁺) in MS .

Q. What safety protocols are recommended for handling this compound?

- Toxicity Screening: Refer to structurally similar benzoates (e.g., isopropyl benzoate oral LD₅₀ = 3730 mg/kg in rats ). Assume comparable acute toxicity and use PPE (gloves, goggles).

- Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the dioxolane ring .

Advanced Research Questions

Q. How does the 2-methyl-1,3-dioxolane substituent influence reactivity in cross-coupling reactions?

The dioxolane group acts as a directing and stabilizing moiety:

- Electronic Effects: The electron-donating dioxolane ring increases electron density at the para position, facilitating electrophilic substitution.

- Steric Effects: The 2-methyl group hinders nucleophilic attack at the adjacent carbon, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings . Case Study: Suzuki-Miyaura coupling of a dioxolane-containing bromobenzoate with aryl boronic acids achieved 85–92% yield using Pd(OAc)₂/XPhos in toluene/EtOH .

Q. What are the challenges in analyzing hydrolytic stability of the dioxolane ring?

- Method: Monitor degradation via LC-MS under accelerated conditions (pH 2–12 buffers, 40°C).

- Findings: The dioxolane ring hydrolyzes to a diol in acidic media (t₁/₂ = 12 h at pH 2), while remaining stable in neutral/basic conditions (t₁/₂ > 1 week at pH 7–12) . Mitigation: Incorporate stabilizing additives (e.g., BHT) or use prodrug strategies for pharmaceutical applications .

Q. How can computational methods predict spectroscopic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.